![molecular formula C18H27N5O2 B2533883 8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915884-27-4](/img/structure/B2533883.png)
8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “8-(sec-butyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .
Molecular Structure Analysis
The sec-butyl and isobutyl groups in the compound are alkyl groups. The primary distinction between isobutyl and sec-butyl is that the isobutyl group has a branched structure at the second carbon atom of the carbon chain, whereas the sec-butyl group has a branched structure at the first carbon .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities . The cyanation of purines is generally derived from the corresponding purine halides .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-8-11(4)22-12(5)13(6)23-14-15(19-17(22)23)20(7)18(25)21(16(14)24)9-10(2)3/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULNAWXLPYMGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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